molecular formula C20H17N5O B2499044 3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide CAS No. 326002-72-6

3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Cat. No.: B2499044
CAS No.: 326002-72-6
M. Wt: 343.39
InChI Key: OLBDUFYLWYXOOY-KGENOOAVSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a naphthalenylmethylidene group via a propanehydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves the condensation of 1H-benzotriazole with a naphthalen-1-ylmethylidene derivative in the presence of a suitable hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the benzotriazole moiety.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The naphthalen-1-ylmethylidene group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler compound with a benzotriazole moiety, used in corrosion inhibitors and antifungal agents.

    Naphthalen-1-ylmethylidene derivatives: Compounds with similar structural features, used in organic synthesis and materials science.

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is unique due to its combination of benzotriazole and naphthalen-1-ylmethylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(12-13-25-19-11-4-3-10-18(19)22-24-25)23-21-14-16-8-5-7-15-6-1-2-9-17(15)16/h1-11,14H,12-13H2,(H,23,26)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBDUFYLWYXOOY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326002-72-6
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-NAPHTHYLMETHYLENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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